molecular formula C12H8Cl2N2O5 B5609798 2-(2,6-DICHLORO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID

2-(2,6-DICHLORO-4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID

Cat. No.: B5609798
M. Wt: 331.10 g/mol
InChI Key: MNVCIVCMYZQWDL-FPYGCLRLSA-N
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Description

2-(2,6-Dichloro-4-{[(4E)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenoxy group and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichloro-4-{[(4E)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to form 2,6-dichlorophenol.

    Esterification: The 2,6-dichlorophenol is then reacted with chloroacetic acid under acidic conditions to form 2-(2,6-dichlorophenoxy)acetic acid.

    Imidazolidinone Formation: The final step involves the condensation of the ester with an imidazolidinone derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-4-{[(4E)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2,6-Dichloro-4-{[(4E)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dichloro-4-{[(4E)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.

    2,6-Dichloroaniline: Shares the dichlorophenyl group but differs in its functional groups.

Uniqueness

2-(2,6-Dichloro-4-{[(4E)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid is unique due to the presence of the imidazolidinone moiety, which imparts distinct chemical and biological properties compared to other dichlorophenoxy derivatives.

Properties

IUPAC Name

2-[2,6-dichloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5/c13-6-1-5(3-8-11(19)16-12(20)15-8)2-7(14)10(6)21-4-9(17)18/h1-3H,4H2,(H,17,18)(H2,15,16,19,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVCIVCMYZQWDL-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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